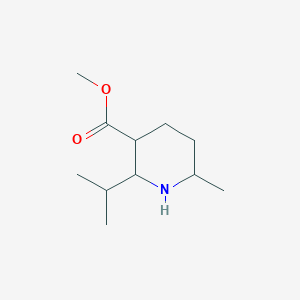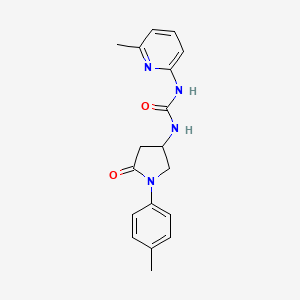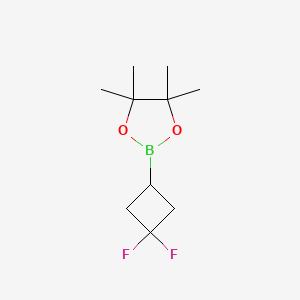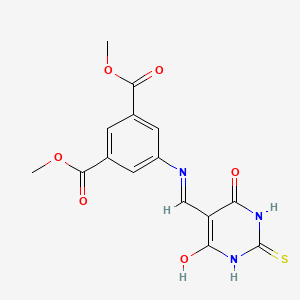![molecular formula C16H17N3O4 B2770043 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 922087-14-7](/img/structure/B2770043.png)
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .
科学的研究の応用
1. Chemical Synthesis and Reaction Studies
- Research has explored the synthesis and reactions of compounds similar to N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide. For instance, Kawashima and Tabei (1986) investigated the reaction of benzamide oxime with N, N′-dicyclohexylcarbodiimide, which is a process relevant to the synthesis of similar compounds (Kawashima & Tabei, 1986).
2. Antimicrobial and Antibacterial Properties
- Compounds with structures related to this compound have been shown to possess antimicrobial and antibacterial properties. Palkar et al. (2017) conducted a study on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones, demonstrating significant antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).
3. Structural Characterization and Biological Activity
- Another area of interest is the structural characterization and assessment of the biological activity of related compounds. Kelly et al. (2007) synthesized N-(ferrocenylmethyl)benzene-carboxamide derivatives and evaluated their cytotoxic effects on breast cancer cell lines (Kelly et al., 2007).
4. Synthesis Methods for Derivatives
- Innovative synthesis methods for derivatives of 1,3,5-oxadiazine, a compound class related to this compound, have been explored, as reported in a 2022 study. This research presents a new method for synthesizing 1,3,5-oxadiazine derivatives (Biointerface Research in Applied Chemistry, 2022).
5. Cytotoxic Activity of Derivatives
- The cytotoxic activity of certain oxadiazole and aza-β-lactam derivatives was studied by Abdulqader et al. (2018), providing insights into the potential medical applications of similar compounds (Abdulqader et al., 2018).
6. Electrophilic Reactivity and Potential Applications
- Il’in et al. (2018) investigated the electrophilic reactivity of 5-amino-1,2,4-oxadiazolium bromides, showing their potential for various chemical transformations, which could be relevant to the synthesis and application of this compound (Il’in et al., 2018).
7. Novel Hybrid Molecules with Antimicrobial Properties
- Shruthi et al. (2016) synthesized novel benzimidazole–oxadiazole hybrid molecules, demonstrating promising antimicrobial agents. This research indicates the potential of combining different molecular structures for enhanced biological activity (Shruthi et al., 2016).
作用機序
Target of Action
Compounds with similar structures, such as 5-aryl-1,3,4-oxadiazoles, have been designed as potential inhibitors of acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter.
特性
IUPAC Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c20-14(11-6-7-12-13(8-11)22-9-21-12)17-16-19-18-15(23-16)10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHMREVJYBJYDAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2769962.png)
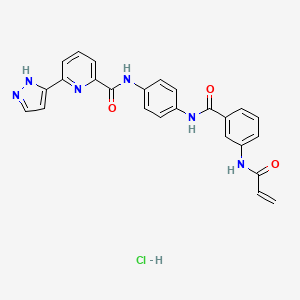
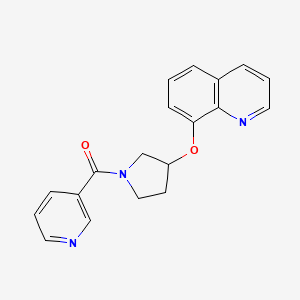
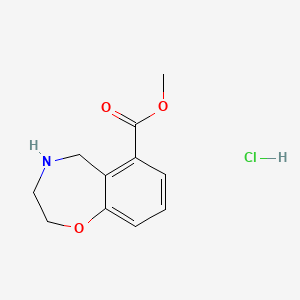
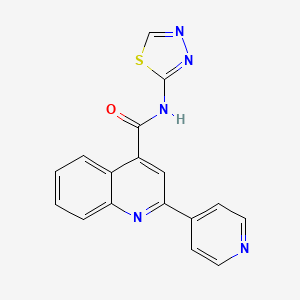

![N,N-Dimethyl-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2769971.png)
